(R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide hydrochloride serves as a crucial intermediate in the synthesis of Tamsulosin []. Tamsulosin is significant in scientific research, particularly in studying alpha-1 adrenoceptor antagonists and their effects on various physiological processes. This compound plays a vital role in understanding the pharmacology and potential therapeutic applications of these antagonists.
The compound is derived from the reaction of 5-(2-aminopropyl)-2-methoxybenzenesulfonamide with hydrochloric acid. Its classification as a sulfonamide places it within a broader category of compounds that have significant applications in medicinal chemistry, particularly in the treatment of urinary disorders.
The synthesis of (R)-(+)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide hydrochloride involves several key steps:
The molecular structure of (R)-(+)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide hydrochloride can be described as follows:
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically utilized for structural elucidation and confirmation of purity.
(R)-(+)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide hydrochloride participates in various chemical reactions:
The mechanism of action for (R)-(+)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide hydrochloride primarily involves its role as a selective antagonist at alpha-1 adrenergic receptors:
Studies have demonstrated that selective antagonism can lead to fewer side effects compared to non-selective blockers, making it an effective therapeutic agent.
The physical and chemical properties of (R)-(+)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide hydrochloride include:
(R)-(+)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide hydrochloride has several significant applications:
The compound is formally identified through multiple systematic naming conventions and molecular descriptors. Its primary molecular formula is C₁₀H₁₇ClN₂O₃S, corresponding to a molecular weight of 280.77 g/mol for the hydrochloride salt form [2] [4] [5]. The free base (without hydrochloride) has the molecular formula C₁₀H₁₆N₂O₃S and a molecular weight of 244.31 g/mol [1] [3]. The systematic names reflect the core benzenesulfonamide structure with a defined (R)-stereochemistry at the 2-aminopropyl substituent:
Table 1: Systematic Nomenclature and Identifiers
| Nomenclature Type | Name |
|---|---|
| IUPAC Name | 5-[(2R)-2-Aminopropyl]-2-methoxybenzenesulfonamide hydrochloride |
| Pharmacopeial Name | Tamsulosin Hydrochloride Impurity B (EP) |
| CAS Registry | 112101-75-4 (hydrochloride); 112101-81-2 (free base) |
| Other Names | (R)-(+)-5-(2-Aminopropyl)-2-methoxybenzene sulfonamide hydrochloride; Benzenesulfonamide, 5-[(2R)-2-aminopropyl]-2-methoxy-, monohydrochloride |
The hydrochloride salt results from protonation of the primary amine group (─NH₂ → ─NH₃⁺Cl⁻), enhancing stability and crystallinity. The molecular structure integrates three key functional elements: a chiral aminopropyl chain, an electron-donating methoxy group (─OCH₃), and a sulfonamide moiety (─SO₂NH₂) [4] [6].
The compound features one chiral center at the C2 position of the aminopropyl side chain, leading to enantiomerically distinct (R) and (S) forms. The absolute (R)-configuration is explicitly confirmed through stereodescriptors in chemical databases and synthesis patents [1] [3] [6]. The SMILES notation COC1=CC=C(C[C@@H](C)N)C=C1S(N)(=O)=O uses the @@H symbol to denote the (R)-stereochemistry [3].
Enantiomeric purity is typically achieved via chiral resolution of racemic mixtures using (D)- or (L)-tartaric acid, forming diastereomeric salts separable by crystallization [8]. The optical activity designation "(+)" or "(-)" is inconsistently reported across sources: Some references list the compound as (R)-(-) [1], while others use (R)-(+) [4] [7]. This discrepancy suggests context-dependent optical rotation measurements but does not alter the confirmed (R)-absolute configuration.
Critical pharmaceutical applications require high enantiopurity (>99.5%), monitored by chiral HPLC (e.g., CHIRALPAK® AD column) to detect ≤0.1% of the (S)-enantiomer [8].
The hydrochloride salt crystallizes as a white to off-white crystalline solid with distinct thermal and morphological properties [4] [6] [7]. Reported melting points vary between 103–105°C and 276–278°C, indicating potential polymorphism or hydrate formation [6] [7]. The higher melting range (276–278°C) aligns with its characterization as a high-stability solid under ambient storage conditions [6].
Table 2: Solid-State Properties
| Property | Value | Conditions |
|---|---|---|
| Appearance | White crystalline solid | Room temperature |
| Melting Point | 103–105°C or 276–278°C | Differential scanning calorimetry |
| Solubility | Slight in water/DMSO | 25°C; enhanced with heating |
| Storage | Tightly closed, dry, ventilated | 20°C |
X-ray diffraction data, though not explicitly detailed in the sources, is inferred from crystalline morphology. The solid-state stability supports its use as a reference standard in pharmaceutical quality control [9] [10].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and carbon (¹³C) NMR spectra provide definitive assignment of molecular structure:
Infrared (IR) Spectroscopy
IR spectra exhibit signature absorptions (cm⁻¹):
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows:
Two-Dimensional Techniques
COSY and HMQC experiments resolve proton-proton coupling and carbon-hydrogen connectivity, confirming regiochemistry and stereochemical integrity [8].
This structural characterization establishes (R)-(+)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide hydrochloride as a defined chiral synthon critical for pharmaceutical impurity control and synthesis validation.
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: